molecular formula C28H25N7O2 B2603801 [1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-81-9

[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Numéro de catalogue B2603801
Numéro CAS: 920183-81-9
Poids moléculaire: 491.555
Clé InChI: PUUOKYMJCCOWOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through copper-catalyzed approaches . A microwave-assisted copper-catalyzed approach was used to develop a concise route using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved and refined using software packages like Bruker SHELXTL . The pharmacophore model was generated based on the mentioned crystal structure and contained eight features: four hydrogen bond donors (HBD), three hydrogen bond acceptors (HBA), one hydrophobic group .


Chemical Reactions Analysis

The Cu(I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-((6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, a yellowish solid, has a melting point of 215–217 °C .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds with structures related to the specified chemical, focusing on their antimicrobial activities. Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives, highlighting their potential against various microorganisms, indicating a broad interest in such structures for antimicrobial purposes (Bektaş et al., 2007).

Biological Activity of Triazole Analogues

Nagaraj et al. (2018) explored the synthesis and biological activity of triazole analogues, including compounds with structural similarities to the specified chemical, showing significant inhibition of bacterial growth. This research underscores the potential of such compounds in developing new antibacterial agents (Nagaraj et al., 2018).

Inhibition of Tubulin Polymerization

A study by Prinz et al. (2017) focused on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, which showed potent inhibition of tubulin polymerization. This research suggests a promising avenue for the development of new anticancer agents, highlighting the therapeutic applications of compounds structurally related to the specified chemical (Prinz et al., 2017).

Anticonvulsant Drug Candidate Development

Severina et al. (2021) reported on the development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent, Epimidin. This underscores the interest in compounds with structural similarities to the specified chemical in the context of developing new treatments for neurological conditions (Severina et al., 2021).

Imaging of Cerebral Adenosine A2A Receptors

Zhou et al. (2014) synthesized and evaluated Preladenant, a tracer for PET imaging of cerebral adenosine A2A receptors, indicating the utility of structurally similar compounds in neuroimaging and the study of neurological disorders (Zhou et al., 2014).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated through in vitro assays. The most potent compound in one series had an EC50 value below 1 μM with no cytotoxicity detected up to 668 μM, therefore affording a selectivity index greater than 600 .

Propriétés

IUPAC Name

[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O2/c1-37-24-13-11-23(12-14-24)35-27-25(31-32-35)26(29-19-30-27)33-15-17-34(18-16-33)28(36)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUOKYMJCCOWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.